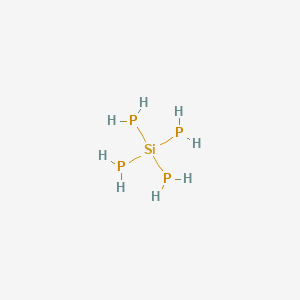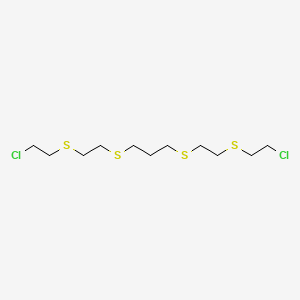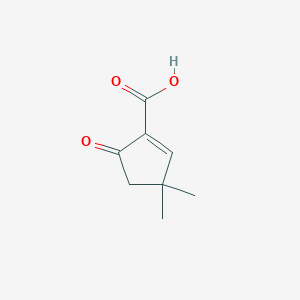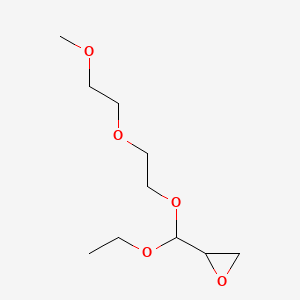
Silanetetrayltetrakis(phosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanetetrayltetrakis(phosphane): is a compound that features a silicon atom bonded to four phosphane groups This unique structure makes it an interesting subject of study in the field of organophosphorus chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents. This method allows for the precise control of the reaction conditions to obtain the desired product.
From Metallated Phosphines: Another approach is the use of metallated phosphines, which react with silicon-containing compounds to form Silanetetrayltetrakis(phosphane).
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphane groups to unsaturated silicon compounds, resulting in the formation of the desired product.
Reduction of Phosphine Oxides and Related Compounds: Phosphine oxides can be reduced to form Silanetetrayltetrakis(phosphane) under specific reaction conditions.
Industrial Production Methods: Industrial production of Silanetetrayltetrakis(phosphane) typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silanetetrayltetrakis(phosphane) can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form various phosphine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as silanes are used to reduce phosphine oxides back to phosphines.
Substitution Reagents: Various organic electrophiles, such as halides and triflates, are used in substitution reactions.
Major Products:
Phosphine Oxides: Formed during oxidation reactions.
Phosphine Derivatives: Formed during reduction and substitution reactions.
Scientific Research Applications
Chemistry:
Organophosphorus Chemistry:
Biology and Medicine:
Drug Development: Research is ongoing to explore the potential of Silanetetrayltetrakis(phosphane) in drug development, particularly in the design of new pharmaceuticals.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Silanetetrayltetrakis(phosphane) exerts its effects through interactions with various molecular targets, including transition metals and organic electrophiles. The compound acts as a ligand, forming complexes with transition metals and altering their reactivity. The pathways involved include the formation of phosphine-metal complexes and subsequent catalytic reactions .
Comparison with Similar Compounds
Triphenylphosphine: A commonly used phosphine ligand in catalysis.
Tris(trimethylsilyl)phosphine: Another silicon-containing phosphine with similar reactivity.
Uniqueness: Silanetetrayltetrakis(phosphane) is unique due to its silicon-phosphorus framework, which imparts distinct reactivity and stability compared to other phosphines. This uniqueness makes it a valuable compound for various applications in chemistry and industry .
Properties
CAS No. |
214424-22-3 |
|---|---|
Molecular Formula |
H8P4Si |
Molecular Weight |
160.044 g/mol |
IUPAC Name |
tris(phosphanyl)silylphosphane |
InChI |
InChI=1S/H8P4Si/c1-5(2,3)4/h1-4H2 |
InChI Key |
QMCRYOAUELNIMB-UHFFFAOYSA-N |
Canonical SMILES |
[Si](P)(P)(P)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)

![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)


![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)



